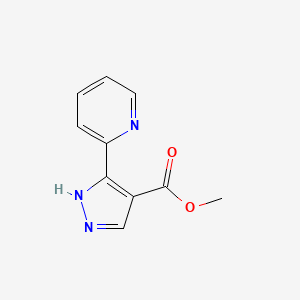

3-(吡啶-2-基)-1H-吡唑-4-甲酸甲酯

描述

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that likely contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . Density functional calculations have been performed using DFT method with 6-31G* basis set .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and their structures were confirmed by spectral and CHN analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 3-(pyridin-2-yl)triimidazotriazine showed excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .科学研究应用

吡唑衍生物的合成

3-(吡啶-2-基)-1H-吡唑-4-甲酸甲酯及其衍生物已使用核磁共振、红外光谱和高分辨率质谱分析合成和表征。使用 X 射线衍射对这些化合物的分子结构进行了广泛研究,并与密度泛函理论 (DFT) 计算进行了比较。研究包括计算核磁屏蔽张量和研究相关化合物的热力学性质。研究表明,这些化合物的某些互变异构体更稳定,这对它们的反应性和在各个领域的潜在应用具有影响 (Shen 等,2012 年)。

化学传感和环境应用

Al3+ 的化学传感

一种带有吡啶-吡唑部分的化合物专门设计用于化学传感,由于螯合诱导的增强荧光 (CHEF),对 Al3+ 离子表现出显着的开启响应。该探针的灵敏度非常高,检测限为 1.2 nM,表明其在检测环境或生物样品中的特定金属离子方面具有高灵敏度应用的潜力 (Naskar 等,2018 年)。

材料科学和缓蚀

缓蚀

吡啶-吡唑型有机化合物已证明在酸性环境中抑制钢腐蚀方面有效。这些化合物作为阴极抑制剂,改变析氢机理并按照特定的等温模型吸附在钢表面上。这表明在材料科学中具有潜在应用,特别是在改善腐蚀环境中金属的寿命和耐久性方面具有应用 (Tebbji 等,2005 年)。

安全和危害

作用机制

Target of Action

It is known that nitrogen-containing heterocycles like pyrrolopyrazine, which contains pyrrole and pyrazine rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Biochemical Pathways

Compounds with similar structures have been shown to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have shown excellent fungicidal activity . This suggests that methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may have similar effects.

Action Environment

The action, efficacy, and stability of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be exceptionally mild and functional group tolerant . This suggests that the action of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may also be influenced by the presence of various functional groups and environmental conditions.

属性

IUPAC Name |

methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSYNYITJXDDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)

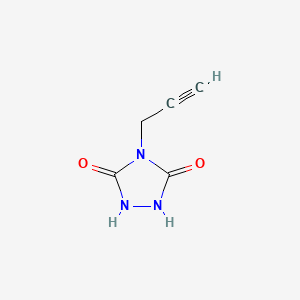

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)

![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)

![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)

![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)